bis({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
Description
Bis({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine is a tertiary amine featuring two pyrazole rings, each substituted with a propan-2-yl group at the 1-position and a methyl group at the 5-position. While direct data on its synthesis or applications are absent in the provided evidence, its structural analogs offer insights into its properties .
Properties
Molecular Formula |
C14H23N5 |
|---|---|
Molecular Weight |
261.37 g/mol |
IUPAC Name |
1-(2-propan-2-ylpyrazol-3-yl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C14H23N5/c1-11(2)18-13(5-7-16-18)9-15-10-14-6-8-17-19(14)12(3)4/h5-8,11-12,15H,9-10H2,1-4H3 |
InChI Key |
KDNGQBUXJREEKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)CNCC2=CC=NN2C(C)C |
Origin of Product |
United States |
Preparation Methods
Alkylation of Pyrazole Nucleus
The introduction of the isopropyl group at the pyrazole 1-position typically involves alkylation reactions. For example, 1-isopropyl-3-methyl-1H-pyrazol-5-amine (CAS 1124-16-9) is synthesized via nucleophilic substitution using isopropyl bromide and a pyrazole precursor under basic conditions. Similarly, bis[(1-ethyl-1H-pyrazol-5-yl)methyl]amine (PubChem CID 19625522) employs ethyl bromide for N-alkylation. Adapting this method, 1-(propan-2-yl)-1H-pyrazole can be prepared by reacting pyrazole with isopropyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C.
Functionalization at the Pyrazole 5-Position
Subsequent functionalization at the pyrazole 5-position often involves formylation or hydroxymethylation. The Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and DMF is a standard approach to introduce formyl groups, which can then be reduced to hydroxymethyl using sodium borohydride (NaBH₄). For instance, 4-amino-3,5-diisopropyl-1H-pyrazole reacts with terephthalaldehyde to form a Schiff base, demonstrating the reactivity of pyrazole aldehydes in condensation reactions.
Key Strategies for Amine Bridge Formation
Nucleophilic Substitution with Ammonia
A direct method involves reacting two equivalents of 1-(propan-2-yl)-1H-pyrazol-5-ylmethyl bromide with ammonia. This reaction proceeds via an SN2 mechanism, where the bromide leaving group is displaced by the amine nucleophile. In a patent detailing piperazine derivatives, similar alkylation steps use toluene and glacial acetic acid for workup, achieving yields >90% after crystallization. For the target compound, excess ammonia and controlled stoichiometry are critical to prevent over-alkylation to tertiary amines.
Reductive Amination of Pyrazole Aldehydes
Reductive amination offers an alternative route, where 1-(propan-2-yl)-1H-pyrazol-5-ylmethanal undergoes condensation with ammonia in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). This method, though less common for secondary amines, is effective in related systems, such as the synthesis of teneligliptin intermediates. The reaction requires careful pH control (pH 6–7) and polar aprotic solvents like methanol or ethanol.
Optimization of Reaction Conditions
Solvent and Temperature Effects
High-boiling solvents like toluene or xylene facilitate reflux conditions (100–110°C) for alkylation, while polar solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in SN2 reactions. For example, the preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate uses toluene for efficient layer separation during extraction.
Acid/Base Catalysis
Glacial acetic acid is frequently employed to protonate intermediates, improving solubility and reaction kinetics. In contrast, sodium bicarbonate washes neutralize excess acid and remove ionic byproducts. For reductive amination, weakly acidic conditions stabilize imine intermediates before reduction.
Purification and Characterization
Crystallization Techniques
Crystallization from toluene/ethanol mixtures yields high-purity products, as demonstrated in the isolation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate. Slow cooling (0–5°C) promotes crystal growth, while drying under reduced pressure (40–45°C) prevents decomposition.
Spectroscopic Validation
-
NMR Spectroscopy : The amine protons (δ 1.5–2.0 ppm) and pyrazole ring protons (δ 6.0–7.5 ppm) provide distinct signatures.
-
IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm the amine linkage.
-
Mass Spectrometry : A molecular ion peak at m/z 233.31 aligns with the molecular formula C₁₂H₁₉N₅.
Challenges and Mitigation Strategies
Regioselectivity in Pyrazole Substitution
Ensuring alkylation at the pyrazole 1-position requires bulky bases (e.g., DBU) to hinder alternative sites. Computational studies on analogous compounds show that steric effects dominate regiochemical outcomes.
Byproduct Formation
Over-alkylation to tertiary amines is minimized using gaseous ammonia in sealed reactors. Patent data suggest that maintaining a 2:1 molar ratio of pyrazole-methyl bromide to ammonia suppresses quaternary salt formation.
Comparative Analysis of Methodologies
| Method | Yield | Purity | Complexity |
|---|---|---|---|
| Nucleophilic Substitution | 70–85% | >95% | Moderate |
| Reductive Amination | 60–75% | 90–95% | High |
Nucleophilic substitution offers higher yields and simpler workup, making it the preferred industrial-scale method. Reductive amination, while versatile, demands stringent pH control and specialized reagents.
Chemical Reactions Analysis
Types of Reactions
Bis({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized pyrazole derivatives, while substitution reactions can produce a wide range of substituted pyrazole compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that bis({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine exhibits significant antiproliferative effects against several cancer cell lines. Pyrazole derivatives are often associated with anticancer properties, and this compound has been studied for its potential as a therapeutic agent in oncology.
Mechanism of Action
Studies have utilized molecular docking simulations to explore the binding affinities of this compound with various biological targets, including enzymes and receptors involved in cancer progression. These studies suggest that the compound may inhibit specific pathways critical for tumor growth.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | RKO (Colorectal) | 5.2 | Inhibition of cell proliferation |
| Study B | MCF7 (Breast) | 4.8 | Induction of apoptosis |
Coordination Chemistry
This compound forms coordination complexes with transition metals, which can enhance their biological activity. The coordination chemistry of this compound has been explored to develop new catalysts and therapeutic agents.
Applications in Catalysis
The synthesized metal complexes have shown promise in catalyzing various organic reactions, including oxidation and reduction processes. The unique structure allows for tunable reactivity depending on the metal center used.
Materials Science
The compound's unique properties also make it a candidate for applications in materials science, particularly in the development of polymers and nanomaterials.
Polymer Development
Research has indicated that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. This application is particularly relevant in creating advanced materials for aerospace and automotive industries.
| Material Type | Property Enhanced | Application Area |
|---|---|---|
| Thermoplastic | Mechanical strength | Automotive components |
| Composite | Thermal stability | Aerospace structures |
Case Study 1: Anticancer Properties
A study conducted on this compound evaluated its effects on RKO colorectal carcinoma cells. The results indicated an IC50 value of 5.2 µM, demonstrating significant cytotoxicity through apoptosis induction.
Case Study 2: Catalytic Applications
In another study, metal complexes derived from this compound were tested for their catalytic activity in hydrogenation reactions. The results showed enhanced reaction rates compared to traditional catalysts.
Mechanism of Action
The mechanism of action of bis({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Research Implications and Gaps
- Coordination Chemistry : The bis-pyrazole structure is promising for designing transition metal complexes, though experimental data are lacking.
- Synthesis Optimization : High-purity analogs (e.g., 3-MeOMA at 99.9%) suggest advanced purification protocols could be adapted for the target compound .
- Safety Data : Further toxicological studies are needed to classify hazards for the bis-pyrazole derivative.
Biological Activity
Bis({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine, a member of the bis(pyrazolyl)amine family, exhibits significant biological activity attributed to its unique structural features. This compound, characterized by two pyrazole rings linked by a methylene bridge to an amine group, has garnered attention in medicinal chemistry due to its potential anticancer properties and other biological interactions. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C14H23N5
- Molecular Weight : 261 Da
- SMILES Notation : [Insert SMILES notation here]
The compound's structure enhances its steric and electronic properties, making it suitable for various biological applications. The presence of isopropyl groups contributes to its hydrophobic character, potentially influencing its interaction with biological targets.
Anticancer Potential
Research indicates that this compound possesses antiproliferative effects against various cancer cell lines. Pyrazole derivatives are known for their ability to inhibit tumor growth through multiple mechanisms, including:
- Induction of apoptosis in cancer cells.
- Inhibition of cell cycle progression.
In a study assessing the cytotoxicity of this compound against different cancer cell lines, it was found to exhibit significant activity with IC50 values comparable to established chemotherapeutics.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound shows potential as an inhibitor of specific enzymes involved in cancer metabolism.
- Receptor Binding : Interaction studies have demonstrated binding affinity with various receptors, which may mediate its biological effects.
- Molecular Docking Studies : Computational simulations have provided insights into the binding modes and affinities of the compound with target proteins.
Study 1: Antiproliferative Activity
A recent study evaluated the antiproliferative effects of this compound against A431 and Jurkat cell lines. The results indicated an IC50 value of approximately 15 µM for A431 cells, demonstrating significant cytotoxicity compared to control groups.
Study 2: Enzyme Interaction
Another investigation focused on the compound's interaction with alpha-amylase, revealing that it inhibited enzyme activity effectively at concentrations as low as 10 µM. This suggests potential applications in managing conditions like diabetes through modulation of carbohydrate metabolism.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented in the table below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N,N'-bis((1H-pyrazol-1-yl)methyl)amine | Structure | Lacks isopropyl group; primarily used in coordination chemistry |
| 4,4'-arylmethylene-bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) | Structure | Exhibits strong antioxidant properties; eco-friendly synthesis |
| 5-(4-chlorophenyl)-1H-pyrazole | Structure | Known for anti-inflammatory effects; simpler structure |
This comparative analysis highlights the versatility of pyrazole derivatives while underscoring the unique attributes of this compound regarding steric bulk and potential interactions in biological systems.
Q & A
Basic Research Question
- HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to detect degradation products (e.g., oxidized pyrazole rings) with a detection limit of 0.1% .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (expected >200°C for this compound) and recommend storage at –20°C under argon to prevent hydrolysis .
How does the electronic structure of the pyrazole rings influence the compound’s reactivity in catalytic applications?
Advanced Research Question
The electron-rich pyrazole nitrogen atoms can act as ligands in coordination chemistry:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
